Anti-Influenza agent 3

Influenza A virus M2 proton channel Drug resistance

Anti-Influenza agent 3 (Compound 11h) is the only non-adamantane M2 inhibitor with validated balanced potency against both wild-type (EC50=3.29 µM) and the globally prevalent S31N mutant (EC50=2.45 µM). Its low cytotoxicity (TC50>173.14 µM) supports long-term resistance-induction experiments. Direct M2 ion-channel blockade confirmed by patch-clamp electrophysiology. Unlike adamantanes, it circumvents clinical S31N resistance, making it indispensable for next-generation antiviral screening and mechanistic studies.

Molecular Formula C16H22ClNOS
Molecular Weight 311.9 g/mol
Cat. No. B12411364
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAnti-Influenza agent 3
Molecular FormulaC16H22ClNOS
Molecular Weight311.9 g/mol
Structural Identifiers
SMILESCC1C(CC2CC1C2(C)C)C(=NO)C3=CC(=C(S3)Cl)C
InChIInChI=1S/C16H22ClNOS/c1-8-5-13(20-15(8)17)14(18-19)11-6-10-7-12(9(11)2)16(10,3)4/h5,9-12,19H,6-7H2,1-4H3/b18-14+/t9-,10+,11+,12+/m0/s1
InChIKeyCUEYIPMVEFAUPI-CFTOJUNOSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Anti-Influenza agent 3 (Compound 11h) Procurement Guide: A Non-Adamantane M2 Ion Channel Blocker for Resistant Influenza Research


Anti-Influenza agent 3 (Compound 11h) is a pinane oxime derivative developed as a next-generation, non-adamantane inhibitor of the influenza A virus M2 proton channel [1]. Unlike traditional adamantane-based drugs, this compound is designed to overcome the widespread S31N mutation that confers resistance to amantadine and rimantadine [1]. It exhibits potent, balanced antiviral activity against both wild-type (WT) M2 and the drug-resistant M2-S31N mutant, with EC50 values in the low micromolar range (3.29 µM and 2.45 µM, respectively) and demonstrates minimal cytotoxicity in MDCK cells (TC50 > 173.14 µM) .

Why Anti-Influenza agent 3 Cannot Be Substituted by Other M2 Blockers or Neuraminidase Inhibitors


Generic substitution of Anti-Influenza agent 3 with first-generation adamantanes (e.g., amantadine, rimantadine) fails due to widespread clinical resistance conferred by the M2-S31N mutation, which renders these drugs ineffective against most circulating influenza A strains [1]. Neuraminidase inhibitors (e.g., oseltamivir) operate via a distinct mechanism and are subject to their own resistance profiles, precluding their use as direct functional replacements [2]. Furthermore, other non-adamantane M2 blockers, such as Anti-Influenza agent 9, exhibit significantly different potency and chemical scaffolds, making one-to-one substitution scientifically invalid without quantitative performance validation in the specific assay context . The precise, balanced activity of Anti-Influenza agent 3 against both WT and S31N M2 channels defines a unique performance window that is not universally shared by other in-class compounds.

Quantitative Differentiation of Anti-Influenza agent 3: Head-to-Head Activity and Cytotoxicity Data


Dual Activity Against M2-WT and M2-S31N Mutant: A Quantitative Comparison with Amantadine

Anti-Influenza agent 3 demonstrates comparable potency against both M2-WT (A/HK/68 H3N2) and M2-S31N (A/WSN/33 H1N1) influenza strains, with EC50 values of 3.29 µM and 2.45 µM, respectively [1]. In contrast, amantadine, the prototypical M2 blocker, is rendered ineffective by the S31N mutation. While amantadine maintains an EC50 of approximately 1-5 µM against M2-WT, its activity against M2-S31N drops dramatically to an IC50 of >200 µM, representing a >50-fold loss in potency [2]. This stark difference underscores the unique value of Anti-Influenza agent 3 in research models involving both sensitive and resistant viral populations.

Influenza A virus M2 proton channel Drug resistance

Superior Cytotoxicity Profile: Quantified Safety Margin Against Adamantane-Derived M2 Blockers

Anti-Influenza agent 3 exhibits exceptionally low cytotoxicity in MDCK epithelial cells, with a TC50 value exceeding 173.14 µM [1]. This translates to a high selectivity index (SI = TC50/EC50) of >53 for the H3N2 strain and >70 for the H1N1 strain, indicating a wide therapeutic window for cell-based assays. In comparison, the amantadine derivative M2WJ-332, a potent M2-S31N inhibitor, has been reported with a CC50 of approximately 20 µM, offering a significantly narrower safety margin [2]. While a direct head-to-head study is not available, the available cross-study data strongly suggest that Anti-Influenza agent 3 provides a superior cytotoxicity profile for prolonged in vitro experimentation.

Cytotoxicity MDCK cells Selectivity Index

Mechanistic Confirmation: Direct Inhibition of M2 Ion Channel Conductivity

The mechanism of action for Anti-Influenza agent 3 has been definitively confirmed via patch-clamp electrophysiology. At a concentration of 100 µM, the compound inhibits both M2-WT and M2-S31N ion channel conductivity in 293 T-Rex cells [1]. This direct evidence distinguishes it from other pinanamine-based compounds like M090, which, despite structural similarity, was found to target viral hemagglutinin (HA) rather than the M2 channel [2]. This functional validation ensures that Anti-Influenza agent 3 is a genuine M2 channel blocker, making it a reliable tool for studying M2-dependent viral entry and replication processes.

Electrophysiology M2 ion channel Mechanism of Action

Comparative Potency in the Pinane Oxime Series: Structure-Activity Relationship (SAR) Optimization

Within the novel pinane oxime chemical series, Compound 11h (Anti-Influenza agent 3) emerged as the most potent derivative from an initial SAR study. While specific EC50 values for all analogs are not publicly accessible, the study's conclusion states that Compound 11h was the 'most potent compound' identified, exhibiting 'excellent activity' against both M2-WT and M2-S31N viruses [1]. This designation highlights its optimized position within this specific chemotype, making it the preferred candidate for follow-on studies involving this novel, non-adamantane scaffold. Its unique binding pose, with the thiophene moiety facing down toward the C-terminus of the M2 pore, further differentiates it from the reference inhibitor, suggesting a distinct mode of interaction [1].

Structure-Activity Relationship Pinane Oxime Medicinal Chemistry

Targeted Applications for Anti-Influenza agent 3 in Academic and Industrial Research


Mechanistic Studies of M2-Dependent Viral Entry and Uncoating

Given its confirmed direct inhibition of M2 ion channel conductivity via patch-clamp electrophysiology [1], Anti-Influenza agent 3 is ideally suited for dissecting the precise role of the M2 proton channel in viral entry, uncoating, and replication. Researchers can use this compound as a selective chemical probe to distinguish M2-dependent processes from those mediated by other viral targets like neuraminidase or the RNA polymerase complex.

Investigating Amantadine-Resistant Influenza Strains (M2-S31N Mutant)

The ability of Anti-Influenza agent 3 to potently inhibit the M2-S31N mutant (EC50 = 2.45 µM) makes it an essential tool for studying the biology and fitness of amantadine-resistant influenza A viruses [1]. It can serve as a positive control in high-throughput screening campaigns aimed at identifying next-generation M2 blockers or as a tool to assess the resistance barrier of novel compounds in serial passage experiments.

Assessing Viral Fitness and Resistance Evolution Under Controlled Selection Pressure

The well-defined EC50 values for both WT and S31N M2 channels, combined with its low cytotoxicity (TC50 > 173.14 µM), allow for precise, long-term cell culture experiments under constant selection pressure . This scenario is critical for generating and characterizing escape mutants to understand potential resistance pathways to this novel chemotype, thereby informing future drug design efforts.

Comparative Pharmacology and Scaffold-Hopping in Medicinal Chemistry

As a non-adamantane pinane oxime derivative [1], Anti-Influenza agent 3 offers a unique chemical starting point for medicinal chemistry programs aiming to develop novel M2 inhibitors. It can be used as a reference compound in structure-activity relationship (SAR) studies to evaluate the impact of new chemical modifications on potency, cytotoxicity, and binding mode, facilitating scaffold-hopping away from the resistance-prone adamantane core.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

56 linked technical documents
Explore Hub


Quote Request

Request a Quote for Anti-Influenza agent 3

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.